molecular formula C13H18ClNO3S2 B2645701 5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide CAS No. 2320445-37-0

5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide

Cat. No. B2645701
M. Wt: 335.86
InChI Key: YXPXIXWAKWAFPH-UHFFFAOYSA-N
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Description

“5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C13H18ClNO3S2 . It is a derivative of 4,5,6,7-Tetrahydrothieno pyridine (THTP), an important heterocyclic compound that exhibits various biological activities .


Synthesis Analysis

The synthesis of similar compounds involves several steps . The first step is the Vilsmeyer protocol, followed by the formation of the tetrahydrothieno [3,2-c]pyridine ring in the presence of 2-mercaptoacetate. This is followed by alkaline hydrolysis and amide coupling with tetrahydro-2H-pyran-4-amine .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a tetrahydro-2H-thiopyran ring, and an amide group . The exact structure can be determined using techniques such as NMR, IR, and mass spectrometry .

Scientific Research Applications

Antioxidant Activity

Research has explored derivatives of chloro- and hydroxyphenyl compounds, demonstrating potent antioxidant activities. For instance, compounds synthesized with chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents showed significant antioxidant capabilities, with some derivatives outperforming well-known antioxidants like ascorbic acid in radical scavenging assays and reducing power assays. This suggests potential applications in mitigating oxidative stress-related conditions (I. Tumosienė et al., 2019).

Antimicrobial and Antitubercular Activity

A study synthesized and evaluated compounds for antimicrobial activity, with findings suggesting that certain thiophene-based molecules could serve as templates for developing new antimicrobial agents. Specifically, novel thiophene derivatives have shown promising antimycobacterial activity against M. tuberculosis, indicating potential in addressing tuberculosis and other bacterial infections (Sandeep Kumar Marvadi et al., 2020).

Anti-inflammatory and Analgesic Agents

Compounds derived from thiophene and related heterocycles have been investigated for their anti-inflammatory and analgesic properties. Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds showed significant COX-1/COX-2 inhibition, along with analgesic and anti-inflammatory activities, suggesting their potential for the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).

Luminescence Sensing and Pesticide Removal

Thiophene-based metal-organic frameworks (MOFs) have been synthesized, demonstrating their utility as luminescent sensors for detecting environmental contaminants such as Hg(II), Cu(II), and Cr(VI). These MOFs offer a new approach to environmental monitoring and remediation, with potential applications in the detection and removal of pesticides and other hazardous substances (Yang Zhao et al., 2017).

Future Directions

The future directions for this compound could involve further investigation of its biological activities. Given the activities observed in similar compounds, it could be of interest in the development of new antimicrobial and anticonvulsant drugs .

properties

IUPAC Name

5-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S2/c14-11-2-1-10(20-11)12(17)15-9-13(18-6-5-16)3-7-19-8-4-13/h1-2,16H,3-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPXIXWAKWAFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=CC=C(S2)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide

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